Cas no 105919-34-4 (cis-2-fluorocyclopropane-1-carboxylic acid)
cis-2-fluorocyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- Cyclopropanecarboxylic acid, 2-fluoro-, cis-
- (1S,2S)-2-fluorocyclopropanecarboxylic acid
- (cis)-2-fluorocyclopropanecarboxylic acid
- (cis)-2-fluorocyclopropanecarboxylic acid Relative stereochemistry
- CIS-2-FLUORO-CYCLOPROPANECARBOXYLIC ACID
- dl-cis-2-fluorocyclopropanecarboxylic acid
- (1S,2S)-rel-2-Fluorocyclopropanecarboxylic acid
- -rel-2-Fluorocyclopropanecarboxylic acid
- cis-2-fluorocyclopropane-1-carboxylic acid
- (1S,2S)-2-fluorocyclopropane-1-carboxylic acid
- rel-(1R,2R)-2-Fluorocyclopropanecarboxylic acid
- (1S,2S)-cis-2-Fluorocyclopropanecarboxylic acid
- cis-2-fluorocyclopropanecarboxylic acid
- Cyclopropanecarboxylic acid, 2-fluoro-, (1S-cis)-
- Cyclopropanecarboxylic acid, 2-fluoro-, (1S,2S)-
- AK161119
- HZQKMZGKYVDMCT-GBXIJSLDSA
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- MDL: MFCD04972869
- Inchi: 1S/C4H5FO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
- InChI Key: HZQKMZGKYVDMCT-GBXIJSLDSA-N
- SMILES: F[C@H]1C[C@H]1C(=O)O
Computed Properties
- Exact Mass: 104.02735
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 102
- XLogP3: 0.3
- Topological Polar Surface Area: 37.3
Experimental Properties
- PSA: 37.3
cis-2-fluorocyclopropane-1-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
cis-2-fluorocyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM200675-5g |
cis-2-Fluorocyclopropanecarboxylic acid |
105919-34-4 | 95+% | 5g |
$252 | 2021-08-05 | |
| Chemenu | CM200675-10g |
cis-2-Fluorocyclopropanecarboxylic acid |
105919-34-4 | 95+% | 10g |
$430 | 2021-08-05 | |
| Chemenu | CM200675-25g |
cis-2-Fluorocyclopropanecarboxylic acid |
105919-34-4 | 95+% | 25g |
$729 | 2021-08-05 | |
| Fluorochem | 037361-250mg |
cis-2-Fluoro-cyclopropanecarboxylic acid |
105919-34-4 | 95+% | 250mg |
£42.00 | 2022-03-01 | |
| Fluorochem | 037361-1g |
cis-2-Fluoro-cyclopropanecarboxylic acid |
105919-34-4 | 95+% | 1g |
£79.00 | 2022-03-01 | |
| Fluorochem | 037361-5g |
cis-2-Fluoro-cyclopropanecarboxylic acid |
105919-34-4 | 95+% | 5g |
£235.00 | 2022-03-01 | |
| Fluorochem | 037361-10g |
cis-2-Fluoro-cyclopropanecarboxylic acid |
105919-34-4 | 95+% | 10g |
£462.00 | 2022-03-01 | |
| ChemScence | CS-0031485-1g |
rel-(1R,2R)-2-Fluorocyclopropanecarboxylic acid |
105919-34-4 | ≥97.0% | 1g |
$60.0 | 2022-04-28 | |
| TRC | F591078-50mg |
cis-2-Fluorocyclopropanecarboxylic Acid |
105919-34-4 | 50mg |
$64.00 | 2023-05-18 | ||
| TRC | F591078-100mg |
cis-2-Fluorocyclopropanecarboxylic Acid |
105919-34-4 | 100mg |
$81.00 | 2023-05-18 |
cis-2-fluorocyclopropane-1-carboxylic acid Suppliers
cis-2-fluorocyclopropane-1-carboxylic acid Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on cis-2-fluorocyclopropane-1-carboxylic acid
Cis-2-Fluorocyclopropane-1-Carboxylic Acid (CAS No. 105919-34-4): A Versatile Building Block in Modern Medicinal Chemistry
Cis-2-fluorocyclopropane-1-carboxylic acid, identified by its CAS number 105919-34-4, is a fluorinated cyclopropane derivative that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and versatile reactivity. This compound serves as a valuable intermediate in the synthesis of various pharmacologically active molecules, particularly in the development of novel therapeutic agents targeting a range of diseases.
The< strong>cis configuration of the cyclopropane ring imparts distinct electronic and steric characteristics to the molecule, making it an attractive scaffold for drug design. The presence of a fluorine atom at the 2-position further enhances its utility by influencing both metabolic stability and binding affinity to biological targets. Recent advances in synthetic methodologies have enabled more efficient access to this compound, facilitating its incorporation into complex molecular architectures.
In recent years, cis-2-fluorocyclopropane-1-carboxylic acid has been explored as a key intermediate in the synthesis of inhibitors targeting enzymes involved in cancer metabolism. Fluorinated cyclopropanes have shown promise in modulating the activity of enzymes such as isocitrate dehydrogenase (IDH) and lactate dehydrogenase (LDH), which are critical in tumor energy metabolism. Studies have demonstrated that compounds incorporating this motif exhibit enhanced binding affinity and improved pharmacokinetic profiles compared to their non-fluorinated counterparts.
The< strong>fluorine atom in cis-2-fluorocyclopropane-1-carboxylic acid also plays a crucial role in modulating the metabolic fate of drug candidates. Fluoro-substituted compounds often exhibit increased metabolic stability, reducing the rate of degradation by enzymatic processes such as cytochrome P450-mediated oxidation. This characteristic is particularly valuable in the development of long-acting therapeutics, where maintaining drug efficacy over an extended period is essential.
Furthermore, the< strong>cyclopropane ring itself is a well-documented pharmacophore that can enhance molecular rigidity and improve interactions with biological targets. The three-membered ring structure imposes conformational constraints, which can be exploited to optimize binding interactions within protein active sites. This has led to the discovery of several high-affinity ligands for therapeutic targets, including G-protein coupled receptors (GPCRs) and ion channels.
The synthesis of< strong>cis-2-fluorocyclopropane-1-carboxylic acid has been refined through various methodologies, including transition metal-catalyzed cross-coupling reactions and organometallic transformations. These approaches have enabled the introduction of fluorine atoms with high selectivity and yield, making the compound more accessible for medicinal chemistry applications. Recent innovations in flow chemistry have also contributed to more sustainable and scalable production processes for this valuable intermediate.
In conclusion, cis-2-fluorocyclopropane-1-carboxylic acid (CAS No. 105919-34-4) represents a significant advancement in pharmaceutical research due to its unique structural features and broad applicability. Its role as a building block in drug design continues to evolve with ongoing research, offering new opportunities for the development of innovative therapeutics. As synthetic techniques continue to improve, the accessibility and utility of this compound are expected to expand further, driving innovation across multiple therapeutic areas.
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